2-(hydroxymethyl)-1H-indole-5-carbonitrile
Overview
Description
2-(hydroxymethyl)-1H-indole-5-carbonitrile is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole ring with a hydroxymethyl group at the 2-position and a carbonitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-1H-indole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-(hydroxymethyl)indole with a suitable nitrile source under specific reaction conditions. For example, the reaction can be carried out using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds through nucleophilic substitution, where the hydroxymethyl group is replaced by the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonitrile group can be reduced to form an amine or an aldehyde.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Oxidation of the hydroxymethyl group can yield 2-formyl-1H-indole-5-carbonitrile or 2-carboxy-1H-indole-5-carbonitrile.
Reduction: Reduction of the carbonitrile group can produce 2-(hydroxymethyl)-1H-indole-5-amine or 2-(hydroxymethyl)-1H-indole-5-aldehyde.
Substitution: Electrophilic substitution can result in halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
2-(hydroxymethyl)-1H-indole-5-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s indole structure makes it a potential candidate for studying biological processes and interactions, as indoles are known to play roles in cell signaling and metabolism.
Medicine: Due to its potential biological activity, this compound may be investigated for its therapeutic properties, such as anticancer or antimicrobial effects.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-1H-indole-5-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(hydroxymethyl)-1H-indole-3-carbonitrile: Similar structure but with the carbonitrile group at the 3-position.
2-(hydroxymethyl)-1H-indole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
2-(hydroxymethyl)-1H-indole-5-amine: Similar structure but with an amine group instead of a carbonitrile group.
Uniqueness
2-(hydroxymethyl)-1H-indole-5-carbonitrile is unique due to the specific positioning of the hydroxymethyl and carbonitrile groups on the indole ring This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds
Properties
IUPAC Name |
2-(hydroxymethyl)-1H-indole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-5-7-1-2-10-8(3-7)4-9(6-13)12-10/h1-4,12-13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRWSFQRCHAVDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544007 | |
Record name | 2-(Hydroxymethyl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104291-67-0 | |
Record name | 2-(Hydroxymethyl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.